Isoamyl levulinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

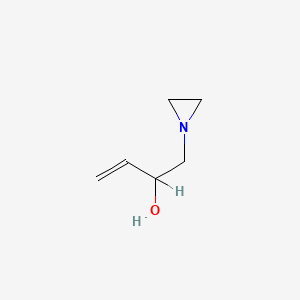

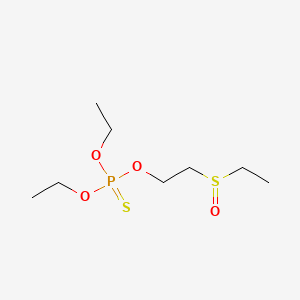

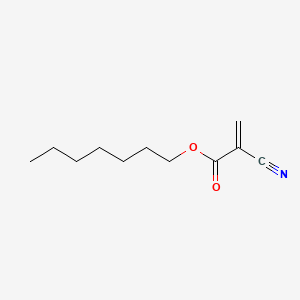

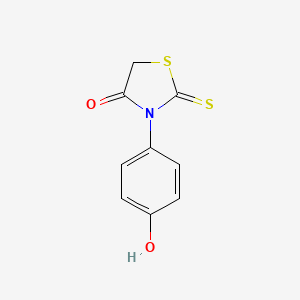

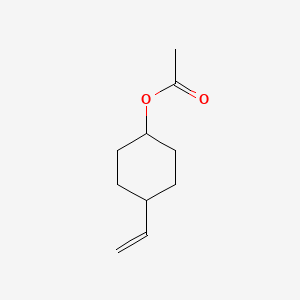

Isoamyl levulinate, also known as 3-methylbutyl 4-oxopentanoate, is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.2481 .

Synthesis Analysis

The enzymatic production of isoamyl levulinate can be achieved via the esterification of isoamyl alcohol (IA) and levulinic acid (LA), a biomass-based platform chemical . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .Molecular Structure Analysis

The IUPAC Standard InChI for isoamyl levulinate is InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

The production of isoamyl levulinate involves the esterification of isoamyl alcohol and levulinic acid . The reaction is conducted using a stoichiometric LA:IA molar ratio (500 mmol L −1 of each reactant) under continuous mechanical stirring at 40 ℃ for 24 h of contact time .Physical And Chemical Properties Analysis

Isoamyl levulinate is a colorless clear liquid . It has a specific gravity of 0.95700 to 0.96300 at 20.00 °C . The refractive index is 1.42700 to 1.43300 at 20.00 °C . The boiling point is 252.00 to 253.00 °C at 760.00 mm Hg .Mechanism of Action

The mechanism of action for the production of isoamyl levulinate involves the esterification of isoamyl alcohol (IA) and levulinic acid (LA) in a solvent system . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .

Safety and Hazards

Future Directions

properties

CAS RN |

71172-75-3 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-methylbutyl 4-oxopentanoate |

InChI |

InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 |

InChI Key |

NYIALINCMIXBSP-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)CCC(=O)C |

Canonical SMILES |

CC(C)CCOC(=O)CCC(=O)C |

density |

0.957-0.963 (20°) |

Other CAS RN |

71172-75-3 |

physical_description |

Clear colourless liquid; Light ethereal carmellic aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.